

# 4-fluoro-3-methoxyaniline hydrochloride CAS number and structure

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## Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline  
hydrochloride

Cat. No.: B1343235

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## Technical Guide: 4-Fluoro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-fluoro-3-methoxyaniline hydrochloride**, a key chemical intermediate. This document details its chemical identity, physical properties, and includes a detailed experimental protocol for its synthesis and analysis, designed for use by researchers and professionals in the fields of organic chemistry and drug development.

## Core Data Presentation

The following table summarizes the key quantitative data for 4-fluoro-3-methoxyaniline and its hydrochloride salt.

Property	4-Fluoro-3-methoxyaniline	4-Fluoro-3-methoxyaniline Hydrochloride
CAS Number	64465-53-8	22510-10-7[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	C <sub>7</sub> H <sub>9</sub> ClFNO[1]
Molecular Weight	141.14 g/mol	177.60 g/mol [1]
Melting Point	66-68 °C	248-250 °C[1]
Appearance	Brown to black solid	Light brown to gray solid[1]

## Chemical Structure and Identification

The chemical structure of **4-fluoro-3-methoxyaniline hydrochloride** is presented below. The structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and an ammonium chloride group.

Caption: Chemical structure of **4-fluoro-3-methoxyaniline hydrochloride**.

## Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **4-fluoro-3-methoxyaniline hydrochloride** is not readily available in the public domain, a reliable synthesis can be achieved through the preparation of the free base, 4-fluoro-3-methoxyaniline, followed by its conversion to the hydrochloride salt.

## Synthesis of 4-Fluoro-3-methoxyaniline

A common method for the synthesis of 4-fluoro-3-methoxyaniline involves the reduction of a nitroaromatic precursor. A general procedure is outlined below, based on established chemical literature.

Materials:

- 2-Fluoro-5-nitroanisole
- Iron powder

- Ethanol
- Concentrated Hydrochloric Acid
- Sodium Carbonate
- Ethyl Acetate
- Anhydrous Sodium Sulfate

#### Procedure:

- **Reduction of the Nitro Group:** In a reaction vessel, suspend 2-fluoro-5-nitroanisole and iron powder in ethanol. Heat the mixture to approximately 50°C.
- **Acidification:** Slowly add concentrated hydrochloric acid dropwise to the reaction mixture while maintaining the temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol.
- **Neutralization and Extraction:** Neutralize the residue with a saturated solution of sodium carbonate. Extract the aqueous layer multiple times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain crude 4-fluoro-3-methoxyaniline. Further purification can be achieved by column chromatography.

## Conversion to 4-Fluoro-3-methoxyaniline Hydrochloride

The synthesized 4-fluoro-3-methoxyaniline can be converted to its hydrochloride salt by treatment with hydrochloric acid.

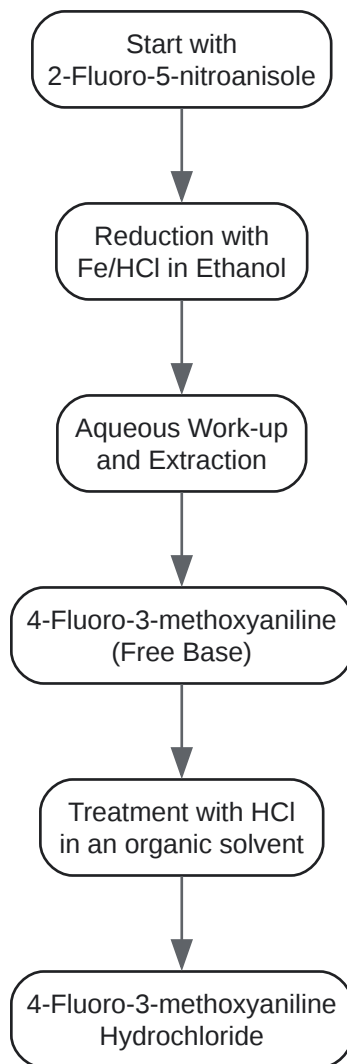
#### Materials:

- 4-Fluoro-3-methoxyaniline
- Anhydrous diethyl ether or other suitable solvent
- Hydrogen chloride (gas or solution in a compatible solvent)

Procedure:

- Dissolution: Dissolve the purified 4-fluoro-3-methoxyaniline in a minimal amount of anhydrous diethyl ether.
- Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation of the hydrochloride salt is complete.
- Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **4-fluoro-3-methoxyaniline hydrochloride**.

## Synthetic Workflow for 4-Fluoro-3-methoxyaniline Hydrochloride



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Caption: General synthetic workflow for **4-fluoro-3-methoxyaniline hydrochloride**.

## Analytical Protocols

The purity and identity of **4-fluoro-3-methoxyaniline hydrochloride** can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method suitable for the analysis of substituted anilines can be adapted for **4-fluoro-3-methoxyaniline hydrochloride**.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size)

Mobile Phase:

- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile

Gradient Program:

- A suitable gradient can be developed, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a period of 10-20 minutes.

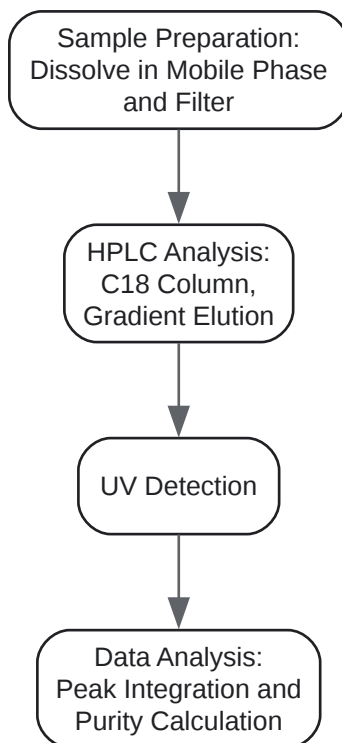
Detection:

- UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).

Sample Preparation:

- Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

## Analytical Workflow for Purity Determination by HPLC



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Caption: A typical analytical workflow for the purity determination of **4-fluoro-3-methoxyaniline hydrochloride** by HPLC.

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## References

- 1. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR [m.chemicalbook.com]
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